molecular formula C10H12O3 B079360 Methyl 2-hydroxy-3-phenylpropanoate CAS No. 13674-16-3

Methyl 2-hydroxy-3-phenylpropanoate

Cat. No.: B079360
CAS No.: 13674-16-3
M. Wt: 180.2 g/mol
InChI Key: NMPPJJIBQQCOOI-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-phenylpropanoate is a natural product found in Pseudomonas syringae with data available.

Scientific Research Applications

  • Cyclopropane Derivatives : Methyl 2-hydroxy-3-phenylpropanoate is involved in the formation of cyclopropane derivatives, as demonstrated in a study where heating tosylates of related compounds produced cyclopropanecarboxylates (Abe & Suehiro, 1982).

  • Enzymatic Resolution : The compound has been used in studies exploring enzymatic hydrolysis, such as the ultrasound-assisted enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate for chiral resolution (Ribeiro, Passaroto, & Brenelli, 2001).

  • Synthesis of Chiral Molecules : this compound is key in synthesizing and resolving chiral molecules, crucial for pharmaceutical applications. For instance, its derivatives were used in the synthesis and resolution of 2-(α-hydroxy)aryl acrylate esters (Drewes et al., 1992).

  • Paclitaxel and Docetaxel Synthesis : Derivatives of this compound have been used in the synthesis of compounds related to paclitaxel and docetaxel, important cancer treatment drugs (Hamamoto et al., 2000).

  • Fluorescence Sensing : Some derivatives of this compound have been studied for their potential as fluorescence sensors, particularly for the detection of iron(III) ions (Joshi et al., 2015).

  • Chiral Auxiliary in Asymmetric Synthesis : This compound has applications in asymmetric synthesis, acting as a chiral auxiliary to enhance stereoselectivity, as seen in aldol reactions (Omote et al., 2006).

  • Crystallography and Stereochemistry : The compound is used in studies focused on crystal structure determination and understanding stereochemical aspects of molecular compounds (Kolev et al., 1995).

  • Synthesis of Amino Acid Ester Isocyanates : It has been used in the synthesis of amino acid ester isocyanates, which have various applications in synthetic organic chemistry (Tsai et al., 2003).

  • Colorimetric Sensor for Oxyanions : Derivatives of this compound have been used as colorimetric sensors for oxyanions, showing potential in analytical chemistry applications (Suryanti et al., 2020).

  • Biological Evaluation : Its derivatives have been synthesized and evaluated for biological activities, such as cytotoxicity, anti-inflammatory, and antibacterial activities, indicating its potential in medicinal chemistry (Yancheva et al., 2015).

Safety and Hazards

“Methyl 2-hydroxy-3-phenylpropanoate” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

Future Directions

“Methyl 2-hydroxy-3-phenylpropanoate” is provided to early discovery researchers as part of a collection of rare and unique chemicals . It has potential applications in the field of pharmaceutics due to its valuable chemical and medicinal properties .

Properties

IUPAC Name

methyl 2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPPJJIBQQCOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929534
Record name Methyl 2-hydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13674-16-3
Record name Methyl 2-hydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution containing methyl glycolate (2.5 mL, 32 mmol) and trifluoromethyl-sulfonic acid (150 mL) in CH2Cl2 (10 mL) was added benzyl 2,2,2-trichloro-acetimidate (7.0 mL, 37 mmol). After stirring for several min, the mixture was poured into aqueous NaHCO3 and extracted with Et2O. The organic extract was washed with saturated aqueous NaCl, dried (MgSO4) and concentrated under reduced pressure. The residue was purified by flash chromatography, eluting with a solvent gradient of 9-17% EtOAC/Hex to afford the title compound: 1H NMR CDCl3): d 7.34 (m, 5H); 4.62 (s, 2H); 4.11 (s, 2H); 3.78 (s, 3H).
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Synthesis routes and methods II

Procedure details

Hydrogen chloride was bubbled for 15 minutes into a solution of 2-hydroxy-3-phenyl-propionic acid (10.0 g, 60 mmol) in 100 mL of methanol at room temperature. The vessel was sealed and then stirred overnight at room temperature. The reaction was made basic by the addition of 5% NaHCO3 and then concentrated under reduced pressure to remove the methanol. The residue was diluted with water and extracted with ethyl acetate. The organic layer was extracted with saturated NaCl, dried (MgSO4) and the solvent removed under reduced pressure to give 2-hydroxy-3-phenyl-propionic acid methyl ester (9.7 g, 90%) as a yellow oil, MS m/z 180 [M]+. Elemental Analysis for C10H12O3. Calc'd: C, 66.65; H, 6.71; N, 0.00. Found: C, 66.52; H, 6.86; N, 0.29
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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